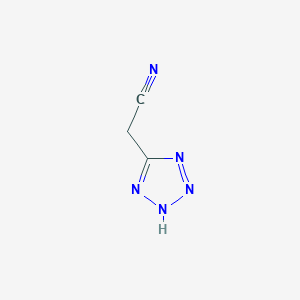

2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile

Descripción general

Descripción

1H-Tetrazol-5-ylacetonitrile is an organic compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Mecanismo De Acción

Target of Action

1H-Tetrazol-5-ylacetonitrile, also known as 2-(1H-1,2,3,4-TETRAZOL-5-YL)ACETONITRILE, is a synthetic organic heterocyclic compound Tetrazoles in general have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They have found use in various clinical drugs, including losartan, cefazolin, and alfentanil .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are regarded as biologically equivalent to the carboxylic acid group . This suggests that 1H-Tetrazol-5-ylacetonitrile may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

It is known that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 1H-Tetrazol-5-ylacetonitrile may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-Tetrazol-5-ylacetonitrile may have good bioavailability.

Result of Action

Some substituted phenylhydrazono-1h-tetrazol-5-yl-acetonitriles have been synthesized and investigated for their antimicrobial activities against bacillus cereus, escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus . This suggests that 1H-Tetrazol-5-ylacetonitrile may have similar antimicrobial effects.

Action Environment

It is known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents . This suggests that 1H-Tetrazol-5-ylacetonitrile may have a broad range of stability under different environmental conditions.

Análisis Bioquímico

Biochemical Properties

1H-tetrazol-5-ylacetonitrile is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This property allows 1H-tetrazol-5-ylacetonitrile to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Molecular Mechanism

The planar structure of tetrazole, which allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, suggests that it may interact with biomolecules through binding interactions . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Tetrazoles are known for their excellent thermal stabilities , suggesting that 1H-tetrazol-5-ylacetonitrile may also exhibit good stability over time.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 1H-tetrazol-5-ylacetonitrile may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-tetrazol-5-ylacetonitrile may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that 1H-tetrazol-5-ylacetonitrile may be able to penetrate cell membranes and localize within various subcellular compartments . The effects of this localization on the activity or function of 1H-tetrazol-5-ylacetonitrile would depend on the specific compartments or organelles to which it localizes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-ylacetonitrile can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction of organic nitriles with sodium azide in the presence of zinc salts as catalysts proceeds readily in water . Another method involves the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .

Industrial Production Methods: Industrial production of 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile often employs microwave-assisted synthesis, which allows for the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in a solvent like dimethylformamide (DMF) . This method is efficient and yields high purity products.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Tetrazol-5-ylacetonitrile undergoes various chemical reactions, including:

Cycloaddition Reactions: The cycloaddition of nitriles and azides is a straightforward technique for synthesizing 5-substituted 1H-tetrazoles.

Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is 5-substituted 1H-tetrazoles, which can be further functionalized for various applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound serves as a bioisosteric replacement for carboxylic acids in drug design. Its tetrazole moiety enhances the pharmacokinetic properties of therapeutic agents, making it a valuable scaffold in the development of new drugs. Tetrazoles are known to exhibit a range of biological activities, including:

- Antibacterial Activity : Derivatives of 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Some derivatives also demonstrate antifungal properties against pathogens like Candida albicans .

- Antitumor Activity : Research indicates that certain tetrazole derivatives can inhibit tumor growth, suggesting potential use in cancer therapy .

Case Study: Antitumor Activity

A study assessed the antitumor effects of a specific derivative of this compound against epidermoid carcinoma. The results indicated significant inhibition of tumor cell proliferation at low concentrations, highlighting its potential as a therapeutic agent .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)

The compound is utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with unique luminescence and magnetic properties. These frameworks have applications in gas storage, separation processes, and catalysis. The incorporation of tetrazole groups into MOFs enhances their stability and functionality .

Biological Research

Antioxidant Properties

Recent studies have demonstrated that tetrazole derivatives possess significant antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases .

Antimicrobial Studies

The antimicrobial efficacy of this compound derivatives has been extensively studied. The structure-activity relationship (SAR) analyses indicate that modifications to the tetrazole ring can enhance activity against specific microbial strains .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

5-Substituted 1H-Tetrazoles: These compounds share the tetrazole ring structure and exhibit similar chemical properties.

Phenylhydrazono-1H-tetrazol-5-yl-acetonitriles: These derivatives have been studied for their antimicrobial properties.

Uniqueness: 1H-Tetrazol-5-ylacetonitrile stands out due to its versatility in various applications, from drug design to materials science. Its ability to form stable complexes with metals and its bio-isosteric properties make it a valuable compound in both research and industrial settings .

Actividad Biológica

2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile is a nitrogen-rich heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, incorporating data from various studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. Recent advancements include microwave-assisted synthesis techniques that enhance reaction efficiency and reduce reaction times. For instance, a study demonstrated that employing microwave irradiation resulted in yields ranging from 75% to 96% for various tetrazole derivatives .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of tetrazole derivatives. For example:

- In vitro Cytotoxicity : A series of tetrazole derivatives were screened against various cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). The MTT assay revealed that certain derivatives exhibited significant cytotoxic effects compared to normal fibroblast cells . Specifically, compounds like 4b and 4c showed IC50 values lower than standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 4b | HCT116 | 3.5 | More potent |

| 4c | A431 | 2.8 | Comparable |

| 4d | MDA-MB-231 | 5.0 | Less potent |

Antimicrobial Activity

Tetrazole derivatives have also displayed antimicrobial properties. A study assessed several compounds against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) suggesting effectiveness even at low doses .

Antioxidant Activity

The antioxidant capacity of these compounds was evaluated using the DPPH assay. Results indicated that certain tetrazoles exhibited significant radical scavenging activity, highlighting their potential as antioxidant agents .

Molecular docking studies have provided insights into the binding interactions between tetrazole derivatives and target proteins. For example, the binding affinity of these compounds to the CSNK2A1 enzyme was investigated, revealing strong interactions that correlate with their biological activities . The binding energies ranged from -6.4305 to -6.8687 kcal/mol, indicating favorable interactions.

Case Study 1: NM-03

One notable derivative, NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide), was identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 value of 4.48 µM. This compound demonstrated significant in vivo activity in diabetic models, suggesting its potential for diabetes treatment .

Case Study 2: Anticancer Efficacy

In another study focusing on various substituted benzyl-tetrazoles, several compounds exhibited superior anticancer activity against multiple human cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing how specific substitutions on the tetrazole ring influenced potency .

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONQDQHBPSHLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.